molecular formula C6H8FN3 B15207221 5-(Aminomethyl)-3-fluoropyridin-2-amine

5-(Aminomethyl)-3-fluoropyridin-2-amine

Cat. No.: B15207221
M. Wt: 141.15 g/mol
InChI Key: ZIEGYWOYEJYCLA-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-fluoropyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 5-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-fluoropyridin-2-amine typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of a 3-fluoropyridine derivative with an aminomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-fluoropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Aminomethyl)-3-fluoropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-3-fluoropyridin-2-amine is unique due to the presence of both an aminomethyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

5-(aminomethyl)-3-fluoropyridin-2-amine

InChI

InChI=1S/C6H8FN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2,8H2,(H2,9,10)

InChI Key

ZIEGYWOYEJYCLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)N)CN

Origin of Product

United States

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